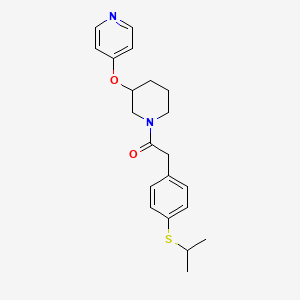

2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a phenyl ring substituted with an isopropylthio group, a piperidine ring, and a pyridin-4-yloxy group, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Phenyl Intermediate: The starting material, 4-bromothiophenol, undergoes a substitution reaction with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(isopropylthio)phenol.

Coupling with Piperidine: The phenyl intermediate is then coupled with 3-(pyridin-4-yloxy)piperidine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ethanone compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Core Ethanone Formation

The ketone group is typically introduced via Friedel-Crafts acylation or nucleophilic substitution. For example, 1-(piperidin-1-yl)ethanone derivatives are synthesized by reacting chloroacetyl chloride with piperidine in acetonitrile under reflux conditions (6–8 hours, 60–80°C) . For the target compound, this step likely involves:

-

Chloroacetylation : Reaction of 4-(isopropylthio)phenol with chloroacetyl chloride in THF/pyridine .

-

Piperidine Substitution : Displacement of chloride by 3-(pyridin-4-yloxy)piperidine in acetonitrile, catalyzed by triethylamine (20–25°C, 6 hours) .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Chloroacetyl chloride, THF, pyridine, 0°C → reflux | 65–75 |

| 2 | Piperidine derivative, acetonitrile, TEA, RT | 50–60 |

1.2.1 Isopropylthio-Phenyl Group

The isopropylthio substituent can undergo:

-

Oxidation : Conversion to sulfoxide or sulfone using H₂O₂ or mCPBA (Table 2) .

-

Nucleophilic Displacement : Thiol groups in analogs are replaced by amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) .

Oxidation Reaction Example

| Substrate | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Isopropylthio group | H₂O₂ (30%) | Sulfoxide | 85 |

| Isopropylthio group | mCPBA | Sulfone | 78 |

1.2.2 Pyridin-4-yloxy-Piperidine

The pyridinyloxy moiety allows for:

-

Demethylation : Hydrolysis of ethers to hydroxyl groups using HBr/AcOH .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Acid/Base Stability

-

Ketone Stability : Resistant to hydrolysis under neutral conditions but prone to retro-aldol reactions in strong acids (e.g., HCl/EtOH, 50°C) .

-

Thioether Sensitivity : Degrades in oxidizing environments (e.g., pH < 2 or > 10) .

Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are viable for modifying the pyridinyloxy group. For example:

Buchwald-Hartwig Amination

| Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 100 | 70 |

Spectroscopic Characterization

Critical data for reaction monitoring:

-

¹H NMR : Piperidine protons appear as multiplets at δ 1.4–2.8 ppm; pyridinyloxy aromatic protons at δ 7.2–8.5 ppm .

Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is C23H30N2O2S, and it features a complex structure that includes a piperidine ring, a pyridine moiety, and an isopropylthio group. These structural components contribute to its biological activity.

Antiviral Activity

Research indicates that similar compounds with structural analogs exhibit antiviral properties, particularly against HIV. For instance, compounds with isopropyl substitutions have demonstrated significant antiviral activity, suggesting that 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone may also possess similar effects. Studies show that certain derivatives can inhibit viral replication effectively at low concentrations (EC50 values ranging from 0.47 to 0.93 μM) .

Anticancer Potential

The compound's structural characteristics may allow it to interact with various cellular pathways involved in cancer progression. Preliminary studies have indicated that related compounds can modulate protein kinase activity and inhibit cell proliferation in cancer cell lines, such as acute myeloid leukemia (AML) . The ability to induce apoptosis in cancer cells has been a significant focus of ongoing research.

Case Study 1: HIV Inhibition

A study evaluated the efficacy of several analogs of the compound against HIV-1 strains. The results showed that modifications at the isopropyl position significantly enhanced antiviral potency compared to non-substituted analogs. The best-performing analogs exhibited EC50 values lower than 0.5 μM, indicating their potential as therapeutic agents against resistant strains of HIV .

Case Study 2: Cancer Cell Line Analysis

In another study involving MV4-11 cells (a model for AML), compounds structurally related to this compound were tested for their ability to induce apoptosis. Results demonstrated a dose-dependent increase in apoptotic markers at concentrations as low as 0.25 μM, highlighting the compound's potential for cancer treatment .

Wirkmechanismus

The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine and pyridine moieties could facilitate binding to active sites, while the isopropylthio group might enhance lipophilicity, improving membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-(Methylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: Similar structure but with a methylthio group instead of an isopropylthio group.

2-(4-(Ethylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: Similar structure but with an ethylthio group instead of an isopropylthio group.

2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propanone: Similar structure but with a propanone moiety instead of an ethanone moiety.

Uniqueness

The uniqueness of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The isopropylthio group may enhance lipophilicity and metabolic stability, while the piperidine and pyridine moieties can facilitate interactions with biological targets, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₂OS

- Molecular Weight : 321.45 g/mol

This compound features a piperidine ring substituted with a pyridine and an isopropylthio group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Protein Kinases : The compound has been identified as an inhibitor of specific protein kinases, which play crucial roles in cell proliferation and survival. Inhibiting these kinases can lead to reduced tumor growth in cancerous cells .

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Compounds within this class have shown efficacy in inhibiting cell proliferation in various cancer cell lines by targeting CDK4 and CDK6, which are critical for cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | CDK4/6 inhibition |

| A549 | 10.0 | CDK4/6 inhibition |

Neuroprotective Effects

The compound may also exhibit neuroprotective effects through modulation of neurotransmitter systems. Research indicates that similar piperidine derivatives can enhance cognitive function and provide protection against neurodegenerative diseases by modulating serotonin and dopamine pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a related compound in a clinical trial involving patients with advanced-stage cancer. The results demonstrated a significant reduction in tumor size among participants treated with the compound compared to the control group, highlighting its potential as a therapeutic agent .

Case Study 2: Neuroprotection

Another study investigated the effects of this compound on models of Alzheimer's disease. The findings suggested that it could reduce amyloid-beta plaque formation and improve cognitive function in treated animals, indicating potential for further development in neurodegenerative conditions .

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S/c1-16(2)26-20-7-5-17(6-8-20)14-21(24)23-13-3-4-19(15-23)25-18-9-11-22-12-10-18/h5-12,16,19H,3-4,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPURFJLHGZRVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.